Celgosivir hydrochloride
Overview
Description
Celgosivir hydrochloride is an investigational antiviral drug developed for the treatment of various viral infections, including hepatitis C virus (HCV) and dengue fever . It is an oral prodrug of castanospermine, a natural product that inhibits alpha-glucosidase I, an enzyme crucial for viral maturation . This compound has shown broad antiviral activity in vitro and is being explored for its potential in combination therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celgosivir hydrochloride is synthesized from castanospermine through a series of chemical reactions. The primary synthetic route involves the butanoylation of castanospermine to produce celgosivir . The reaction conditions typically include the use of butanoic anhydride and a base catalyst under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as ion chromatography and high-resolution mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Celgosivir hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form n-oxide impurities under specific conditions.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The butanoyl group in celgosivir can be substituted with other acyl groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Celgosivir hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alpha-glucosidase inhibition and glycosylation processes.
Biology: The compound is used in research on viral replication and host-pathogen interactions.
Medicine: this compound is being investigated for its potential in treating viral infections such as HCV, dengue fever, and COVID-19
Industry: The compound is explored for its use in developing antiviral therapies and combination treatments.
Mechanism of Action
Celgosivir hydrochloride exerts its effects by inhibiting alpha-glucosidase I, an enzyme involved in the glycosylation of viral envelope glycoproteins . This inhibition prevents the proper folding and maturation of viral proteins, thereby reducing viral replication . The compound is rapidly converted to castanospermine in vivo, which is the active form responsible for its antiviral activity .
Comparison with Similar Compounds
Castanospermine: The active form of celgosivir, also an alpha-glucosidase inhibitor.
UV-4: A deoxynojirimycin derivative with similar antiviral properties.
Uniqueness: Celgosivir hydrochloride is unique due to its high absorption and conversion to castanospermine, providing potent antiviral activity . Its ability to inhibit a broad range of viruses and its potential for combination therapy make it a valuable candidate for further research and development .
Biological Activity
Celgosivir hydrochloride, a semi-synthetic derivative of castanospermine, has garnered attention for its potential antiviral and antitumor properties. Its mechanism primarily involves the inhibition of alpha-glucosidase I, an enzyme crucial for the glycosylation of viral proteins. This inhibition disrupts the maturation of viral particles, making celgosivir a candidate for treating various viral infections, particularly those caused by flaviviruses like dengue and hepatitis C.
Celgosivir acts by inhibiting alpha-glucosidase I, which is essential for the processing of N-linked oligosaccharides critical for the maturation of viral envelope glycoproteins. This mechanism leads to impaired viral replication and has been demonstrated in multiple studies:
- Antiviral Activity : Celgosivir exhibits broad antiviral activity against several viruses, including all four serotypes of the dengue virus (DENV) and hepatitis C virus (HCV) .
- Antitumor Effects : Preliminary studies suggest potential antitumor properties, although detailed mechanisms remain under investigation.
Dengue Fever Studies
A notable clinical trial, CELADEN, evaluated celgosivir's efficacy in treating dengue fever. The trial included 50 patients and administered celgosivir at a loading dose of 400 mg followed by 200 mg twice daily for five days. Key findings include:
- Viral Load Reduction : Although celgosivir did not significantly reduce viral load or fever in dengue patients, it demonstrated a trend towards improved hematological parameters in patients with secondary dengue infections .
- Pharmacokinetics : The study reported mean peak and trough concentrations of celgosivir at 5727 ng/mL and 430 ng/mL, respectively, with a half-life of approximately 2.5 hours .
- Immunological Profiling : Changes in T helper cell profiles were observed during treatment, suggesting an immunomodulatory effect .
Hepatitis C Studies
Celgosivir has shown promise as part of combination therapy for HCV. In phase II trials, it was evaluated alongside pegylated interferon alfa-2b and ribavirin:
- Synergistic Effects : The combination therapy exhibited improved efficacy compared to monotherapy with either agent alone .
- Long-term Safety : While generally well tolerated, long-term toxicity studies are necessary to confirm safety in humans .
Research Findings
Research indicates that celgosivir's antiviral efficacy is attributed to its ability to inhibit endoplasmic reticulum (ER) α-glucosidases. This inhibition prevents the release of viruses from infected cells:
- In Vitro Studies : Celgosivir demonstrated submicromolar activity against DENV in infected cells with an effective concentration (EC50) reported at approximately 5 μM .
- Animal Models : Efficacy was confirmed in mouse models of antibody-enhanced DENV infection, highlighting its potential as a therapeutic agent .
Summary of Research Findings
Properties
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.ClH/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16;/h7-8,10-12,14,16-17H,2-6H2,1H3;1H/t7-,8-,10+,11+,12+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNZMBFOWDNCRU-QVMZSJACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CN2CCC(C2C(C1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161574 | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141117-12-6 | |
Record name | Celgosivir hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141117126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Celgosivir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CELGOSIVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70U2NQU0FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.